6-Bromo-1,2,3-benzothiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFWZRRQDWWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305602 | |
| Record name | 6-Bromo-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-02-3 | |
| Record name | 6-Bromo-1,2,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31860-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 6 Bromo 1,2,3 Benzothiadiazole and Analogous Brominated Benzothiadiazole Systems
Direct Bromination Approaches for Benzothiadiazole Nuclei
Direct bromination of the pre-formed benzothiadiazole ring system is a common strategy for introducing bromine atoms. However, the regioselectivity of this electrophilic aromatic substitution is heavily dictated by the inherent electronic properties of the heterocyclic nucleus.
The direct bromination of the unsubstituted 1,2,3-benzothiadiazole (B1199882) (also known as benzo[d] semanticscholar.orgcolab.wsacs.orgthiadiazole or isoBTD) typically does not yield the 6-bromo derivative. Due to the electron-poor nature of the benzothiadiazole system, electrophilic substitution is directed to the 4- and 7-positions of the benzene (B151609) ring. semanticscholar.orgacs.org For instance, the bromination of 1,2,3-benzothiadiazole with N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to the formation of 4,7-dibromobenzo[d] semanticscholar.orgcolab.wsacs.orgthiadiazole. nih.gov The 5- and 6-positions are significantly less reactive towards electrophilic attack, making the synthesis of 6-bromo-1,2,3-benzothiadiazole via this direct approach challenging and generally unfeasible. acs.orgnih.gov
The analogous and more commonly studied 2,1,3-benzothiadiazole (B189464) isomer also undergoes bromination exclusively at the 4- and 7-positions when treated with elemental bromine in hydrobromic acid. semanticscholar.orgcolab.ws This reaction proceeds successively, first yielding the 4-bromo derivative and then the 4,7-dibromo product. semanticscholar.org
In more complex fused heterocyclic systems containing the benzothiadiazole moiety, selective bromination can be achieved. The regiochemical outcome is influenced by the electronic effects of the additional fused rings and the specific reaction conditions employed.
For example, the bromination of benzo[1,2-d:4,5-d′]bis( semanticscholar.orgcolab.wsacs.orgthiadiazole), an isomer of benzo-bis-thiadiazole (BBT), can be controlled to selectively produce mono- or di-bromo derivatives. mdpi.comresearchgate.net Reaction of this fused system with bromine in hydrobromic acid selectively yields 4-bromobenzo[1,2-d:4,5-d′]bis( semanticscholar.orgcolab.wsacs.orgthiadiazole). mdpi.com Further bromination can lead to the 4,8-dibromo derivative. researchgate.netnih.gov
In another example of selective bromination, an unusual even-numbered bromination was observed for triptycene (B166850) tristhiadiazole, resulting in di-, tetra-, and hexabromotriptycenes where two bromine atoms are introduced onto the same phenyl ring in each step. acs.org The presence of a bromine atom can also direct the regioselectivity of subsequent reactions, as seen in the photocyclization of certain precursors where the bromine substituent forces the cyclization towards a specific ortho-fused helicenic system. nih.gov
The choice of brominating agent and reaction conditions has a profound impact on the efficiency and outcome of the bromination of benzothiadiazole nuclei. Classic methods often employ harsh reagents, while modern approaches seek milder and safer alternatives.
A traditional and effective method for brominating 2,1,3-benzothiadiazoles involves using elemental bromine (Br₂) in a medium of aqueous hydrobromic acid (HBr) or nitric acid at elevated temperatures. semanticscholar.orggoogle.com These conditions favor electrophilic substitution and suppress addition reactions, leading to high yields of the 4- and 7-brominated products. semanticscholar.orgcolab.ws
An alternative pathway utilizes N-bromosuccinimide (NBS) as the bromine source, which is considered a milder and less hazardous reagent than elemental bromine. researchgate.netutm.my However, the reactivity of NBS alone is often insufficient for the electron-deficient benzothiadiazole ring. The reaction is typically performed in a strong acidic medium, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid, to generate a more potent electrophilic bromine species. nih.govresearchgate.net Research has shown that for the bromination of 1,2,3-benzothiadiazole, using trifluoromethanesulfonic acid as the solvent provides the highest yield of the 4,7-dibromo product. nih.gov
The following table summarizes the optimization of reaction conditions for the dibromination of benzo[d] semanticscholar.orgcolab.wsacs.orgthiadiazole with NBS.
| Entry | Substrate:NBS Ratio | Acid | Conditions | Yield of 4,7-dibromobenzo[d] semanticscholar.orgcolab.wsacs.orgthiadiazole (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1:2.2 | H₂SO₄ | 50 °C, 16 h | 75 | nih.gov |
| 2 | 1:3 | H₂SO₄ | 50 °C, 16 h | 80 | nih.gov |
| 3 | 1:4.4 | H₂SO₄ | 50 °C, 4 h | 80 | nih.gov |
| 4 | 1:2.2 | Trifluoroacetic acid | 50 °C, 16 h | 0 | nih.gov |
| 5 | 1:2.2 | Trifluoromethanesulfonic acid | 50 °C, 4 h | 96 | nih.gov |
Similarly, the synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( semanticscholar.orgcolab.wsacs.orgthiadiazole) was optimized by varying the reaction conditions.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NBS | H₂SO₄ | 25 | 12 | Trace | mdpi.com |
| 2 | NBS | H₂SO₄ | 80 | 12 | 10 | mdpi.com |
| 3 | Br₂ | H₂SO₄ | 80 | 12 | 15 | mdpi.com |
| 4 | Br₂ | HBr | 80 | 12 | 20 | mdpi.com |
| 5 | Br₂ | HBr | 120 | 12 | 38 | mdpi.com |
| 6 | Br₂ | HBr | 120 | 18 | 40 | mdpi.com |
Multi-Step Synthesis Pathways Involving Brominated Intermediates
To access brominated benzothiadiazole isomers that are not available through direct bromination, such as the 6-bromo derivative, multi-step synthetic sequences are required. These methods involve the formation of the thiadiazole ring from specifically designed, pre-brominated precursors.
The most prevalent method for constructing the 1,2,3-benzothiadiazole ring system involves the cyclization of an appropriately substituted o-phenylenediamine. wikipedia.org To synthesize a specific brominated benzothiadiazole, one must start with the corresponding brominated o-phenylenediamine. For example, the synthesis of this compound would necessitate 4-bromo-1,2-phenylenediamine as the starting material. The cyclization is typically achieved by reaction with a reagent like thionyl chloride (SOCl₂). wikipedia.orgmdpi.com This "de novo" ring construction is the standard approach for obtaining C5- and C6-substituted benzothiadiazoles, which are inaccessible through direct electrophilic substitution. acs.orgnih.gov
More advanced cyclization strategies have also been developed. The Cadogan reaction, which involves the reductive cyclization of a nitroarene, can be used to form fused ring systems containing the thiadiazole moiety with high regioselectivity. acs.orgnih.gov Additionally, the cyclization of arylthioureas with bromine can be used to form related 2-aminobenzothiazole (B30445) structures. indexcopernicus.com
The rational design of precursors is paramount for the targeted synthesis of specific brominated benzothiadiazole isomers. As established, the synthesis of this compound requires a bottom-up approach starting from a benzene ring already containing bromine at the desired position relative to the eventual amine functionalities.
A modern and powerful strategy for accessing previously challenging substitution patterns involves transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed C-H borylation can regioselectively install a boryl group (e.g., B(pin)) onto the benzothiadiazole core. acs.orgnih.gov This reaction has been shown to favor the C5-position, providing a versatile 5-boryl-2,1,3-benzothiadiazole intermediate. nih.govresearchgate.net This boronate ester can then be subjected to subsequent transformations, such as an ipso-halogenation reaction, to install a bromine atom at the C5 position, a site that is unreactive to direct electrophilic bromination. nih.gov This multi-step sequence of C-H functionalization followed by conversion of the functional group provides a sophisticated route to specifically substituted brominated precursors that would otherwise be difficult to obtain.
Emerging Synthetic Techniques for Halogenated Benzothiadiazoles
The synthesis of halogenated benzothiadiazoles, crucial intermediates for materials science and medicinal chemistry, has traditionally relied on methods involving elemental bromine and strong acids. google.compolyu.edu.hk These classical approaches, however, can suffer from harsh reaction conditions and a lack of regioselectivity. In response, recent research has focused on developing more sophisticated and efficient synthetic strategies. These emerging techniques offer improvements in selectivity, safety, and sustainability for the synthesis of brominated benzothiadiazoles and related halogenated systems. researchgate.netresearchgate.net
Catalytic C-H Bond Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. In the context of benzothiadiazoles, iridium-catalyzed C-H borylation has emerged as a state-of-the-art method for achieving highly regioselective halogenation. researchgate.net This two-step process involves the initial, site-selective introduction of a boryl group onto the benzothiadiazole core, which then serves as a versatile handle for subsequent conversion into a bromine substituent. This approach allows for the synthesis of specific isomers that are difficult to access through traditional electrophilic bromination. researchgate.net For instance, regioselective Ir-catalyzed C–H borylation provides access to versatile 5-boryl or 4,6-diboryl 2,1,3-benzothiadiazole building blocks. researchgate.net
Beyond borylation, palladium-catalyzed C-H activation and photocatalysis are also being explored as new methodologies for the preparation and functionalization of benzothiadiazole systems. colab.wsmdpi.com
Alternative Brominating Reagents
To circumvent the hazards associated with using liquid bromine (Br₂), researchers have investigated alternative brominating agents. N-bromosuccinimide (NBS) has been identified as a viable substitute, particularly for the bromination of the relatively stable benzene ring of the benzothiadiazole core. researchgate.net While NBS is typically considered a milder brominating agent used for more reactive rings like thiophene (B33073), studies have shown that under drastic conditions, such as in the presence of concentrated sulfuric acid, it can effectively brominate 2,1,3-benzothiadiazole. researchgate.net This method provides a less dangerous alternative to the conventional Br₂/HBr system. researchgate.net
Fixed-Point Bromination of Substituted Benzothiadiazoles
For complex benzothiadiazole derivatives already bearing substituents, achieving site-selective bromination without affecting other functional groups is a significant challenge. A patented "fixed-point" bromination method has been developed to address this. This technique allows for the precise modification of 2,1,3-benzothiadiazole conjugated molecules, providing a reliable route to specifically brominated products with good yields. google.com The method's effectiveness has been demonstrated across a range of substituted phenyl-benzothiadiazole substrates. google.com
| Substrate | Product | Yield |
|---|---|---|
| 4-methyl-7-(4-phenyl)phenyl-2,1,3-benzothiadiazole | 4-methyl-7-(2-bromo-4-phenyl)phenyl-2,1,3-benzothiadiazole | 61% |
| 4-methyl-7-(3-methoxy)phenyl-2,1,3-benzothiadiazole | 4-methyl-7-(2-bromo-5-methoxy)phenyl-2,1,3-benzothiadiazole | 80% |
| 4-methyl-7-(4-tert-butyl)phenyl-2,1,3-benzothiadiazole | 4-methyl-7-(2-bromo-4-tert-butyl)phenyl-2,1,3-benzothiadiazole | 83% |
Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for specialty chemicals. In the field of benzothiadiazole synthesis, mechanochemistry has been highlighted as a promising sustainable technique. spie.org Solvent-free reactions, such as the Horner–Wadsworth–Emmons (HWE) reaction conducted via manual grinding, have been successfully used to create highly emissive benzothiadiazole derivatives. spie.org This approach offers significant advantages by reducing solvent waste and energy consumption, representing a major step forward in the eco-friendly production of functional organic materials. spie.org
Advanced Derivatization and Chemical Reactivity of 6 Bromo 1,2,3 Benzothiadiazole
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 6-Bromo-1,2,3-benzothiadiazole, these reactions provide a powerful platform for arylation, heteroarylation, and the introduction of other carbon-based substituents.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds. While specific studies on this compound are limited, research on analogous brominated benzothiadiazole derivatives, such as 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), provides valuable insights into the potential reactivity of the 6-bromo isomer.
In a study on 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), various aromatic and heteroaromatic pinacol (B44631) esters of boronic acids were successfully coupled using a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst and potassium carbonate as the base. The reaction conditions were optimized, demonstrating that a toluene (B28343)/water solvent system often provides the best results, as water can aid in dissolving the inorganic base and promoting the reaction. It is plausible that similar conditions could be effectively applied to the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl boronic acids or their esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Brominated Benzothiadiazole Derivative
| Entry | Aryl/Heteroaryl Boronic Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Thiophene (B33073) Pinacol Boronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 |
| 2 | Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 |
| 3 | 4-Methoxyphenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction offers another powerful method for C-C bond formation by coupling an organic halide with an organotin compound, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups. Studies on the closely related 4,7-dibromobenzo[d]thiadiazole have shown that the Stille reaction is a highly effective method for introducing π-conjugated spacers.
In these studies, the highest yields for the synthesis of π-spacer–acceptor–π-spacer type compounds were achieved through the Stille reaction. For instance, the reaction of 4,7-dibromobenzo[d]thiadiazole with 2-tributylstannylthiophene using a PdCl₂(PPh₃)₂ catalyst in toluene afforded the corresponding substituted product in good yield. These findings suggest that this compound would also be a suitable substrate for Stille coupling reactions with various organostannanes to introduce alkyl, vinyl, and aryl groups.
Table 2: Conditions for Stille Coupling of a Dibrominated Benzothiadiazole Derivative
| Entry | Organostannane | Catalyst | Solvent | Yield (%) |
| 1 | 2-Tributylstannylthiophene | PdCl₂(PPh₃)₂ | Toluene | 65 |
| 2 | 2-Tributylstannylfuran | Pd(PPh₃)₄ | Toluene | 58 |
| 3 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 72 |
Negishi Coupling and Other Transition Metal-Catalyzed Processes
Other transition metal-catalyzed processes, such as the Heck reaction (palladium-catalyzed reaction of an aryl halide with an alkene) and Sonogashira coupling (palladium-catalyzed reaction of an aryl halide with a terminal alkyne), could also be envisioned for the derivatization of this compound, further expanding the synthetic toolbox for this heterocyclic system.
Stereochemical and Regiochemical Control in Cross-Coupling
Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis. In the context of cross-coupling reactions of substituted benzothiadiazoles, the inherent electronic and steric properties of the substrate and reagents play a crucial role in determining the outcome.
For a monosubstituted compound like this compound, the primary regiochemical consideration is the site of coupling, which is dictated by the position of the bromine atom. However, in cases where multiple reactive sites are present, or in the synthesis of more complex derivatives, directing group strategies or the choice of catalyst and ligands can be employed to control the regioselectivity. For instance, in the functionalization of 2,1,3-benzothiadiazole (B189464), regioselective C-H borylation has been used to introduce a boryl group at a specific position, which then directs subsequent cross-coupling reactions.
Stereochemical control becomes relevant when introducing chiral centers. While the cross-coupling reactions discussed primarily involve the formation of bonds between sp²-hybridized carbon atoms, the introduction of chiral ligands on the metal catalyst can, in certain cases, induce asymmetry in the product.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the benzothiadiazole ring system, further enhanced by the presence of the bromine atom, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion.
Reaction with Various Nucleophiles (e.g., Amines, Thiols)
The reactivity of bromo-benzothiadiazole derivatives in SNAr reactions has been demonstrated with various nucleophiles. A study on 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole) showed that it readily undergoes nucleophilic substitution with both amine and thiol nucleophiles.
With amine nucleophiles such as morpholine (B109124), piperidine, and pyrrolidine, the reaction proceeded to completion, affording the corresponding amino-substituted products. Similarly, reactions with S-nucleophiles like thiophenol in the presence of a base such as sodium hydride also yielded the desired mercapto derivatives in high yields. These results strongly suggest that this compound would exhibit similar reactivity towards a range of amine and thiol nucleophiles, providing a direct route to the corresponding 6-amino- and 6-thio-substituted 1,2,3-benzothiadiazoles.
Table 3: Representative SNAr Reactions of a Brominated Benzothiadiazole Derivative
| Entry | Nucleophile | Base | Solvent | Yield (%) |
| 1 | Morpholine | - | MeCN | 85 |
| 2 | Piperidine | - | MeCN | 80 |
| 3 | Thiophenol | NaH | THF | 92 |
Optimization of Reaction Conditions for Selective Substitution
The selective functionalization of bromo-benzothiadiazole derivatives through nucleophilic aromatic substitution (SNAr) is highly dependent on the careful optimization of reaction conditions. Factors such as solvent, temperature, and reaction time are critical in controlling the outcome, particularly in achieving selective mono-substitution over di-substitution in poly-halogenated substrates.
Research on the closely related 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) system provides significant insights into this process. nih.gov The reaction of this monobromo derivative with various amines has been studied under different conditions to maximize the yield of the desired amino-substituted product. For instance, the reaction with morpholine showed only trace amounts of product formation in Dichloromethane (DCM) at room temperature after 12 hours. nih.gov To improve the yield, researchers explored various solvents and temperatures. Refluxing in acetonitrile (B52724) (MeCN) for 24 hours with two equivalents of morpholine resulted in an 85% yield of the mono-substituted product. nih.gov Heating in Dimethylformamide (DMF) at 80°C led to complete conversion of the starting material, affording the product in a 65% yield. nih.gov These findings underscore that higher temperatures and more polar aprotic solvents can facilitate the substitution, with acetonitrile providing an optimal balance for this specific transformation. nih.gov
The following table summarizes the optimization of reaction conditions for the nucleophilic aromatic substitution of a bromo-benzo-bis-thiadiazole with morpholine.
Table 1: Optimization of Reaction Conditions for Morpholine Substitution
| Entry | Amine (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine (2) | DCM | Room Temp. | 12 | Trace |
| 2 | Morpholine (2) | MeCN | Reflux | 24 | 85 |
| 3 | Morpholine (2) | DMF | 80 | 12 | 65 |
This table is based on data for the analogous compound 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole, as detailed in the cited literature. nih.gov
Chemo- and Regioselectivity in SNAr Transformations
Achieving chemo- and regioselectivity is paramount in the SNAr functionalization of poly-halogenated benzothiadiazoles. Chemoselectivity involves the preferential reaction of one functional group over others, while regioselectivity concerns the specific position of the reaction on the aromatic ring.
In di-halogenated systems like 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole), selective mono-substitution can be achieved by controlling the reaction conditions. The introduction of an electron-donating amino group via the first substitution deactivates the second bromine atom toward further nucleophilic attack. mdpi.com This electronic effect allows for the isolation of the mono-substituted product in high yield under mild conditions, while forcing conditions (e.g., higher temperatures) are required to achieve di-substitution. mdpi.com For example, nucleophilic aromatic substitution on the dibromo-derivative under mild conditions selectively yields the mono-substitution product. mdpi.com This demonstrates that the reactivity of the remaining bromine at the 4- or 7-position is diminished after the initial substitution. mdpi.com
The choice of nucleophile and solvent also plays a crucial role. Studies have shown that reactions of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) with primary and secondary amines proceed more slowly than with the corresponding dibromo derivative, highlighting the influence of the electronic properties of the substrate on reactivity. nih.gov For less reactive nucleophiles, such as aniline, heating the reaction mixture to high temperatures in a solvent like DMF is necessary to achieve substitution. nih.gov
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for derivatizing heterocyclic compounds like benzothiadiazole. This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of the substrate, thereby shortening synthetic sequences and reducing waste. acs.org Various transition-metal-catalyzed methods have been developed to selectively activate and functionalize the C-H bonds of the benzothiadiazole core.
Ir-Catalyzed C-H Borylation for Diverse Functionalization
Iridium-catalyzed C-H borylation is a highly effective strategy for introducing a versatile boronate ester group onto the benzothiadiazole ring. nih.govnih.gov This transformation provides access to key building blocks that can be further elaborated through a wide range of cross-coupling reactions. acs.org
Research has demonstrated that the regioselectivity of the borylation of 2,1,3-benzothiadiazole (BTD) can be controlled by optimizing the reaction conditions. nih.govacs.org Using [Ir(OMe)COD]₂ as a precatalyst and B₂(pin)₂ as the boron source, conditions have been identified that preferentially yield the 5-boryl BTD derivative. nih.govacs.org Under one set of optimized conditions, the borylated products were obtained in 86% total yield, with the desired 5-boryl isomer forming in 64% yield, alongside minor amounts of 4-boryl, 4,6-diboryl, and 4,7-diboryl products. nih.govacs.org This regioselectivity is significant as it provides access to the C5 and C6 positions, which have traditionally been difficult to functionalize directly. nih.gov
Table 2: Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole
| Product | Structure | Yield (%) |
|---|---|---|
| 5-boryl BTD | 64 | |
| 4-boryl BTD | 6 | |
| 4,6-diboryl BTD | 8 | |
| 4,7-diboryl BTD | 8 |
Yields are based on optimized reaction conditions reported in the literature. nih.govacs.org
Palladium-Catalyzed C-H Direct Arylation
Palladium-catalyzed direct C-H arylation is a powerful method for forming C-C bonds between the benzothiadiazole core and various aryl or heteroaryl partners. nih.govnih.gov This reaction typically involves the coupling of a benzothiadiazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. nih.gov
Studies on benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) and its dibromo derivative have identified effective conditions for selective mono- and bis-arylation. nih.govnih.govresearchgate.net For the direct C-H arylation of the non-halogenated parent compound with bromoarenes, a catalyst system of Pd(OAc)₂ with di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) salt has proven effective for creating both mono- and di-arylated products. nih.govnih.gov In the case of the dibromo-derivative, the reaction with thiophenes using Pd(OAc)₂ and potassium pivalate (B1233124) as a base can be tuned to selectively produce either mono- or bis-thienylated products depending on the specific conditions. nih.govnih.gov A substoichiometric amount of pivalic acid has been shown to accelerate these reactions significantly. acs.org
This methodology has been successfully applied to synthesize complex BTD-based organic fluorophores, demonstrating its utility in materials science. thieme-connect.com
Ortho-Directed C-H Functionalization Approaches
To control the regioselectivity of C-H functionalization, directing groups (DGs) can be installed on the substrate. These groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond, typically in the ortho position, and facilitating its activation. acs.org
While the application of this strategy to the BTD core is still developing, initial studies have shown its feasibility. nih.govacs.org For example, a carboxylate group has been used as a directing group to facilitate Ru-catalyzed arylation at the C4 position of a BTD derivative with very high regioselectivity (15:1 rr). nih.govacs.org By adjusting the stoichiometry of the aryl bromide, the reaction could be controlled to yield either the C4-mono-arylated product or a 4,5,6-triaryl BTD system. nih.govacs.org This approach, which leverages a directing group that can later be removed or converted into another functionality, greatly expands the synthetic utility of C-H activation chemistry for building complex benzothiadiazole-based molecules. acs.org
Other Functionalization Pathways
Beyond SNAr and direct C-H activation, other functionalization pathways offer alternative routes to novel this compound derivatives.
Cross-Coupling Reactions: Traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used for the functionalization of bromo-benzothiadiazoles. These reactions effectively couple the bromo-substituted core with a variety of organoboron or organotin reagents to form C-C bonds. mdpi.comnih.gov For instance, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) has been shown to participate successfully in both Suzuki-Miyaura and Stille cross-coupling reactions, leading to the selective formation of mono- and bis-arylated products. nih.govmdpi.com
Photoredox Catalysis: Emerging methodologies include transition-metal-free approaches. A visible-light-induced photoredox catalysis method has been developed for the direct C-H alkylation of 2,1,3-benzothiadiazole. acs.org This environmentally friendly technique uses N-hydroxyphthalimide esters as alkylating agents and operates at room temperature, avoiding the need for pre-activation or transition metal catalysts. acs.org
Alternative Bromination Methods: The synthesis of the starting material itself can also be considered a functionalization pathway. An alternative to traditional bromination using Br₂/HBr is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. researchgate.net This method has been shown to effectively brominate the 2,1,3-benzothiadiazole ring, providing a different route to access the key bromo-substituted intermediates. researchgate.net
Cyanation Reactions of Brominated Benzothiadiazoles
The conversion of a bromo substituent to a cyano group is a significant transformation in organic synthesis, as the nitrile functionality is a valuable precursor for various other chemical moieties and possesses unique electronic properties. The cyanation of brominated aryl compounds, including heteroaromatics like benzothiadiazoles, is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Methodologies for the cyanation of aryl bromides often employ copper or palladium catalysts. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), with the latter being a less toxic alternative. For instance, copper-catalyzed cyanation reactions can proceed using sources like CuCN or a combination of a copper catalyst with an alkali metal cyanide. The development of ligands, such as N,N'-dimethylethylenediamine (DMEDA), has been shown to improve the efficacy of copper-catalyzed cyanations of aryl bromides.
While direct C-H cyanation is an emerging field, the substitution of a bromo group remains a more conventional and targeted approach. In the context of benzothiadiazole derivatives, the introduction of cyano groups significantly impacts the molecule's electronic characteristics. For example, the sixfold nucleophilic aromatic substitution of fluoride (B91410) by cyanide on a fluorinated benzothiadiazole-indacenodithiophene (IDT) structure resulted in a dramatic decrease in the LUMO energy by 0.9 eV and the HOMO energy by 0.4 eV, substantially increasing the electron affinity of the molecule. This highlights the profound effect cyanation can have on the electronic properties of the benzothiadiazole core.
The conditions for these reactions must be carefully optimized to achieve high yields and selectivity, as the electron-deficient nature of the benzothiadiazole ring can influence the reactivity of the C-Br bond.
Table 1: Overview of Cyanation Methodologies for Aryl Bromides
| Catalyst System | Cyanide Source | Key Features |
|---|---|---|
| Copper-based | NaCN, KCN, CuCN, K₄[Fe(CN)₆] | Cost-effective, avoids precious metals. |
| Palladium-based | K₄[Fe(CN)₆] | Effective for electron-deficient substrates. |
NCTS: N-cyano-N-phenyl-p-toluenesulfonamide
Exploration of Aryne Reactivity for Fused Systems
The generation of highly reactive aryne intermediates from benzothiadiazole precursors opens a pathway to the synthesis of novel fused heterocyclic systems. This strategy leverages the principles of aryne chemistry to construct complex polycyclic architectures that are otherwise difficult to access.
Specifically, research has demonstrated the generation of 2,1,3-benzothiadiazol-4,5-yne from a suitably substituted precursor. This aryne can be trapped in situ by various arynophiles, such as azides, cyclic ureas, and furan, to yield fused-ring products. The regioselectivity of the trapping reaction is a key aspect of this methodology. For unsymmetrical arynes, the initial nucleophilic attack by the arynophile is predicted to occur at the more distorted, and thus more electrophilic, carbon atom of the aryne triple bond, a concept rationalized by the Aryne Distortion Model.
In one study, a 5-iodo-4-(trimethylsilyl)-2,1,3-benzothiadiazole derivative was used to generate the 2,1,3-benzothiadiazol-4,5-yne intermediate. The subsequent trapping with different nucleophiles led to the formation of tetracyclic and other fused systems. For example, reaction with an azide (B81097) (17a) and a cyclic urea (B33335) (17b) resulted in products where the nucleophile had attacked the C5 position of the aryne, consistent with theoretical predictions.
Table 2: Trapping Reactions of 2,1,3-Benzothiadiazol-4,5-yne
| Aryne Precursor | Trapping Agent (Arynophile) | Resulting Fused System | Reference |
|---|---|---|---|
| 5-Iodo-4-(trimethylsilyl)-2,1,3-benzothiadiazole | Azide (17a) | Tetracyclic fused system (18a) | |
| 5-Iodo-4-(trimethylsilyl)-2,1,3-benzothiadiazole | Cyclic Urea (17b) | Tetracyclic fused system (18b) |
This approach provides a powerful tool for extending the π-system of the benzothiadiazole core, creating molecules with potential applications in organic electronics and materials science.
Synthesis of Complex π-Conjugated Architectures from Brominated Precursors
Brominated benzothiadiazoles, including this compound, are pivotal building blocks for the construction of complex π-conjugated architectures. These materials, particularly donor-acceptor (D-A) polymers, are at the forefront of research in organic electronics, with applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The benzothiadiazole unit typically serves as the electron-accepting moiety within the polymer backbone.
The synthesis of these polymers is commonly achieved through transition metal-catalyzed cross-coupling reactions, where the bromine atoms act as coupling sites. Reactions such as the Migita–Kosugi–Stille coupling and direct arylation polycondensation (DArP) are employed to link the brominated benzothiadiazole unit with various electron-donating co-monomers, such as thiophene derivatives.
For instance, the direct synthesis of poly(thienylene phenylene) with bromoaryl groups on its side chains has been accomplished via Migita–Kosugi–Stille coupling polycondensation. In another example, four different D-π-A conjugated polymers were synthesized via palladium-catalyzed direct C-H cross-coupling of a difluorobenzotriazole (B13908489) with various thiophene derivatives, demonstrating a common strategy for creating such materials.
The incorporation of bromine atoms into the benzothiadiazole structure not only facilitates these polymerization reactions but also influences the electronic properties of the resulting materials. Bromine's electron-withdrawing nature can enhance the electron deficiency of the benzothiadiazole unit. The strategic placement of these bromo-precursors allows for precise control over the final polymer structure, which in turn dictates its photophysical and electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap. This control is essential for optimizing the performance of devices based on these π-conjugated polymers.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
X-ray Diffraction Analysis for Solid-State Molecular Structures
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a specific single-crystal X-ray diffraction study for the exact isomer, 6-Bromo-1,2,3-benzothiadiazole, has not been reported in publicly accessible databases. However, analysis of closely related structures, such as 6-Bromo-1,3-benzothiazol-2-amine, provides valuable insight into the expected crystallographic parameters. For instance, the crystal structure of 6-Bromo-1,3-benzothiazol-2-amine was determined to be in the orthorhombic space group Pna2_1, with specific unit cell dimensions. It is anticipated that this compound would also form a well-defined crystalline lattice, allowing for its structure to be unambiguously determined if suitable single crystals were to be analyzed.
In the absence of a specific crystal structure for this compound, the types of intermolecular interactions that stabilize its solid-state packing can be inferred from studies on analogous compounds. For brominated benzothiadiazole derivatives, several key interactions are commonly observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural assignment can be achieved.
The proton (¹H) NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the hydrogen atoms on the benzene (B151609) ring. A detailed analysis of the ¹H NMR spectra of various bromo-1,2,3-benzothiadiazoles has been conducted, treating the aromatic protons as an ABC spin system. For the 6-bromo isomer, the three aromatic protons would exhibit distinct chemical shifts and coupling patterns.
Based on established additivity rules and experimental data for related isomers, the expected chemical shifts (δ) for the protons of this compound can be predicted. The proton at position 7 (H-7) would likely appear at the lowest field due to the deshielding effects of the adjacent bromine atom and the thiadiazole ring. The protons at positions 4 and 5 (H-4 and H-5) would resonate at higher fields, with their precise chemical shifts influenced by the electronic effects of the fused heterocyclic ring. The coupling constants (J) between adjacent protons (JH4-H5) and meta-coupled protons would further confirm their relative positions on the aromatic ring.
Table 1: Predicted ¹H-NMR Data for this compound Note: This table is predictive and based on data from related isomers. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| H-4 | 7.5 - 7.8 | J4,5 ≈ 8.0 - 9.0 |
| H-5 | 7.3 - 7.6 | J5,4 ≈ 8.0 - 9.0; J5,7 ≈ 1.5 - 2.5 |
| H-7 | 7.8 - 8.1 | J7,5 ≈ 1.5 - 2.5 |
The carbon-13 (¹³C) NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound would show distinct signals for the six carbons of the benzene ring and the two carbons of the thiadiazole moiety.
The carbon atom directly bonded to the bromine atom (C-6) would exhibit a characteristic chemical shift, typically in the range of 115-125 ppm. The other aromatic carbons (C-4, C-5, and C-7) would have chemical shifts determined by their position relative to the bromine and the fused ring. The two carbon atoms of the benzothiadiazole core (C-3a and C-7a) would likely resonate at lower fields due to their involvement in the heterocyclic system. The interpretation of the ¹³C NMR spectrum is crucial for confirming the substitution pattern of the benzene ring.
Table 2: Predicted ¹³C-NMR Data for this compound Note: This table is predictive and based on general knowledge of substituted benzothiadiazoles. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3a | 145 - 155 |
| C-4 | 120 - 130 |
| C-5 | 125 - 135 |
| C-6 | 115 - 125 |
| C-7 | 120 - 130 |
| C-7a | 150 - 160 |
To provide unequivocal structural assignment and resolve any ambiguities from one-dimensional NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, this would confirm the connectivity of the aromatic protons, for example, showing a correlation between H-4 and H-5, and a weaker correlation between H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show cross-peaks between H-4 and C-4, H-5 and C-5, and H-7 and C-7, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from H-4 to C-3a, C-5, and C-7a, and from H-7 to C-5 and C-7a. These correlations would definitively establish the complete carbon skeleton and confirm the position of the bromine substituent.
By combining the information from these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, imparts a distinctive isotopic pattern in the mass spectrum, which is a key characteristic for identifying brominated compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact masses for the two major isotopic molecular ions are essential for its unambiguous identification.
Expected HRMS Data for this compound (C₆H₃BrN₂S)
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| [C₆H₃⁷⁹BrN₂S]⁺ | ⁷⁹Br | 213.9200 |
The HRMS spectrum is expected to show two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by approximately 2 m/z units, with nearly equal intensities, which is the characteristic signature of a monobrominated compound miamioh.edu.
The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives under mass spectrometric conditions is known to proceed via specific pathways. A primary fragmentation process for the 1,2,3-thiadiazole ring is the elimination of a stable nitrogen molecule (N₂). For this compound, this would lead to a significant fragment ion. Another common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom.
Predicted Major Fragmentation Pathways
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 213.9 / 215.9 | Loss of Nitrogen | 185.9 / 187.9 | N₂ (28 Da) |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | C-H | 3100 - 3000 |
| Aromatic C=C Stretch | C=C | 1600 - 1450 |
| N=N Stretch | N=N (in thiadiazole ring) | 1500 - 1400 |
| C-N Stretch | C-N (in thiadiazole ring) | 1350 - 1250 |
The spectrum would be characterized by sharp peaks in the aromatic C-H stretching region and a series of absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the vibrations of the fused ring system, including the characteristic C-Br stretch at lower wavenumbers.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.
For benzothiadiazole derivatives, the UV-Vis spectrum typically displays multiple absorption bands. Higher energy bands are generally assigned to localized π-π* transitions within the aromatic system, while lower energy bands often correspond to intramolecular charge transfer (ICT) transitions, particularly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Characterization of π-π* HOMO-LUMO Transitions
The electronic properties of benzothiadiazole derivatives are largely defined by their frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), determines the wavelength of the lowest energy electronic transition.
Expected UV-Vis Absorption Data for this compound
| Transition Type | Wavelength Range (nm) | Description |
|---|---|---|
| π-π* | < 350 | Localized transitions within the benzothiadiazole aromatic system. |
The characterization of these electronic transitions is crucial for understanding the photophysical properties of this compound and assessing its potential in applications such as organic electronics and photovoltaics.
Theoretical and Computational Investigations of 6 Bromo 1,2,3 Benzothiadiazole
Density Functional Theory (DFT) Studies
Optimized Molecular Structures and Geometries
Specific DFT calculations detailing the optimized bond lengths, bond angles, and dihedral angles for 6-Bromo-1,2,3-benzothiadiazole could not be located in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Quantitative data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound are not available in the searched scientific papers.
Orbital Localization and Distribution
Information regarding the specific localization and distribution of the HOMO and LUMO across the molecular structure of this compound has not been reported.
Ab Initio Calculations and Advanced Quantum Chemical Methods
Electron Affinity (EA) Calculations and Implications for Electron Deficiency
Specific Ab Initio calculations for the electron affinity of this compound, which would quantify its electron-deficient character, were not found. Studies on related bromo-benzothiadiazole systems indicate that bromine substitution generally enhances electron deficiency, but specific values for the 6-bromo-1,2,3 isomer are unavailable dntb.gov.uanih.gov.
Band Gap (Eg) Predictions
Predicted values for the electronic band gap of this compound derived from advanced quantum chemical methods are not present in the available literature.
Aromaticity and Delocalization Studies in Benzothiadiazole Systems
The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. In benzothiadiazole systems, the fusion of a benzene (B151609) ring with a thiadiazole ring leads to a complex distribution of π-electrons and, consequently, interesting aromatic characteristics. Theoretical and computational studies employing methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) have been instrumental in quantifying the degree of aromaticity and electron delocalization in these bicyclic systems.
Computational studies on 2,1,3-benzothiadiazole (B189464) have indicated that the electron-withdrawing nature of the thiadiazole ring can influence the aromaticity of the adjacent benzene ring. This phenomenon is sometimes described as the thiadiazole ring "stealing" aromaticity from the benzene ring. The extent of this electronic interplay is dependent on the specific substitution pattern on the benzothiadiazole core.
The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system like benzene. The NICS value, a magnetic criterion, is calculated at the center of a ring; negative values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.
For 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, the calculated HOMA and NICS(0) (NICS calculated at the ring center) values highlight a significant difference in the aromatic character of the two fused rings.
| Ring | HOMA Index | NICS(0) (ppm) |
|---|---|---|
| Benzene | 0.95 | -9.61 |
| Thiazole (B1198619) | 0.69 | -7.71 |
The delocalization of π-electrons across the bicyclic system is a key factor governing its electronic properties. The reduced aromaticity of the five-membered ring suggests that the electron delocalization is not as efficient as in the six-membered ring. This electronic distribution has significant implications for the molecule's chemical reactivity and its behavior in electronic applications.
Electrochemical Properties: Computational Prediction and Correlation with Experimental Data
The electrochemical properties of benzothiadiazole derivatives are of significant interest due to their widespread use as building blocks in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). Computational chemistry plays a vital role in predicting and understanding these properties, often in conjunction with experimental techniques like cyclic voltammetry (CV).
Ionization Potentials and Redox Behavior
The ionization potential (IP), the energy required to remove an electron from a molecule, and the electron affinity (EA), the energy released when an electron is added, are fundamental properties that determine the charge transport characteristics of a material. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
Computationally, the ionization potential of this compound can be estimated using various quantum chemical methods, such as Density Functional Theory (DFT). These calculations provide theoretical values for HOMO and LUMO energies, from which the IP and EA can be derived.
Experimentally, cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The onset potentials of the oxidation (Eox) and reduction (Ered) peaks in a cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels and, consequently, the ionization potential and electron affinity. The following empirical equations are often used for this purpose:
IP (eV) ≈ EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]
EA (eV) ≈ ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]
Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
The presence of the electron-withdrawing bromine atom at the 6-position is expected to influence the redox potentials of the benzothiadiazole core. Generally, electron-withdrawing substituents tend to lower both the HOMO and LUMO energy levels. This would make the compound more difficult to oxidize (higher ionization potential) and easier to reduce (higher electron affinity) compared to the unsubstituted 1,2,3-benzothiadiazole (B1199882).
Organic Semiconductor Materials Development
The development of novel organic semiconductors often relies on the strategic combination of electron-rich (donor) and electron-deficient (acceptor) units to create materials with tailored electronic properties. The BT core is one of the most successful acceptor units employed for this purpose. acs.orgnih.gov
The 2,1,3-benzothiadiazole unit is inherently electron-deficient due to the presence of the electron-withdrawing thiadiazole ring. This property is crucial for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. rsc.orgresearchgate.net
Key design principles to modify the electron-accepting properties of the BT block include:
Halogenation: Introducing fluorine atoms to the benzene ring of the BT core, creating 5,6-difluoro-2,1,3-benzothiadiazole (F2BT), significantly strengthens its electron-accepting nature. nih.govacs.orgnih.gov This fluorination lowers both the HOMO and LUMO energy levels, which can lead to higher open-circuit voltages in solar cells and improved air stability. acs.orgnih.gov
π-Conjugation Extension: Fusing the BT core with other aromatic rings, such as in naphthobisthiadiazole (NTz), can further enhance its electron-accepting characteristics and red-shift the material's absorption spectrum. researchgate.netccspublishing.org.cn
Functionalization: Attaching functional groups like imides to the BT core creates new, versatile acceptor units. For instance, 2,1,3-benzothiadiazole-5,6-dicarboxylic imide has been used to develop high-performance polymers for organic solar cells. nih.gov
The bromine atoms on brominated BT derivatives, such as the commonly used 4,7-dibromo-2,1,3-benzothiadiazole, are not primarily for tuning electronic properties but serve as reactive sites for polymerization reactions. researchgate.netnih.gov
Brominated benzothiadiazoles are critical precursors for synthesizing conjugated polymers and small molecules through metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.govnih.gov This methodology allows for the precise arrangement of electron-donating and electron-accepting units.
Donor-Acceptor (D-A) Copolymers: In this architecture, donor and acceptor units alternate along the polymer backbone. A brominated BT derivative is reacted with a distannylated or diboronylated donor monomer (such as benzodithiophene or carbazole) to create a "push-pull" electronic structure. nih.govrsc.orgrsc.org This intramolecular charge transfer between the D and A units narrows the material's bandgap, enabling it to absorb a broader range of the solar spectrum. nih.gov
Donor-Acceptor-Donor (D-A-D) Small Molecules: This design involves a central BT acceptor core flanked by two donor units. These D-A-D molecules are synthesized by reacting a dibrominated BT unit with two equivalents of a donor-containing boronic acid or stannane. co-ac.com This structure is common for creating emitters in OLEDs and small molecule donors in solar cells.
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
Benzothiadiazole-based D-A polymers have been instrumental in advancing the efficiency of organic solar cells. nih.govccspublishing.org.cnresearchgate.net These materials are a major class of light-absorbing electron donors in bulk heterojunction (BHJ) devices. rsc.orgstanford.edu
In a BHJ solar cell, the active layer consists of an interpenetrating network of an electron donor and an electron acceptor. BT-based polymers typically serve as the donor, blended with a fullerene derivative (like PC₇₁BM) or a non-fullerene acceptor. rsc.orgnih.govnih.gov When the active layer absorbs light, the polymer generates an exciton (a bound electron-hole pair). The energy level difference between the polymer's HOMO and the acceptor's LUMO provides the driving force to split the exciton, with the electron transferred to the acceptor and the hole remaining on the polymer. The separated charges are then transported through their respective domains to the electrodes, generating a current.
The performance of BT-based solar cells has steadily improved through molecular engineering. By pairing BT acceptors with various donor units, researchers have achieved significant power conversion efficiencies (PCEs). For example, a copolymer based on benzothiadiazole and alkylphenyl-substituted benzodithiophene reached a PCE of over 8%. nih.gov Another device, using a polymer blended with PC₇₁BM, achieved a PCE of 6.13%. rsc.orgresearchgate.net The introduction of fluorine atoms into the BT unit has led to materials that can achieve PCEs exceeding 9%. acs.org In 2019, a new generation of non-fullerene acceptors based on a benzothiadiazole-fused core, known as the "Y6" acceptor, enabled single-junction devices to reach a PCE of 15.7%. ccspublishing.org.cn
| Polymer/Molecule Name | Architecture | Acceptor Material | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| PBDTP-DTBT | D-A Polymer | PC₇₁BM | 8.07% nih.gov |
| P1 (BDT-TzBT) | D-A Polymer | PC₇₁BM | 6.13% rsc.orgresearchgate.net |
| PFDTPBT | D-A Polymer | PC₇₁BM | 2.08% nih.gov |
| PI-BT | Small Molecule Acceptor | P3HT (Donor) | 2.54% stanford.edu |
| poly(BTD-TPA) | D-A Polymer | PC₇₀BM | 2.65% rsc.org |
| PBDT2FBT-Ph-F | D-A Polymer | PC₇₁BM | 9.02% acs.orgnih.gov |
| PM6:Y6 | Polymer Donor:NFA | Y6 (BT-based NFA) | 15.7% ccspublishing.org.cn |
Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties of benzothiadiazole derivatives also make them excellent materials for OLEDs, particularly for generating long-wavelength (yellow, red, and near-infrared) light. acs.orgresearchgate.net The D-A design strategy allows for precise control over the emission color by modifying the strength of the donor and acceptor units.
In OLEDs, BT-based materials can be used as the emissive layer, either as a neat film or, more commonly, as a dopant in a host material. acs.org When a voltage is applied to the device, electrons and holes are injected into the emissive layer, where they combine to form excitons. The radiative decay of these excitons produces light. The D-A structure of BT emitters often leads to a significant charge-transfer character in the excited state, which helps shift the emission to lower energies (longer wavelengths). acs.orgfrontiersin.org
Researchers have developed deep-red and near-infrared (NIR) fluorescent OLEDs using a 5,6-difluorobenzo[c] ccspublishing.org.cnnih.govrsc.orgthiadiazole core. By inserting a thiophene (B33073) π-bridge between the BT acceptor and a triphenylamine donor, they achieved a maximum external quantum efficiency (EQE) of 5.75% for a deep-red device and 1.44% for a NIR device. frontiersin.org In another study, solution-processed multilayer OLEDs using BT derivatives as host emitters exhibited green to yellowish-green electroluminescence with an EQE as high as 4.6%. acs.org
| Emitter Compound | Device Role | Emission Color | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|
| BTDF-TtTPA | Dopant | Deep-Red | 5.75% frontiersin.org |
| BTDF-TtTPA (non-doped) | Emitter | Near-Infrared (690 nm) | 1.44% frontiersin.org |
| BT-based D-A-D Dyes | Host Emitter | Green/Yellowish-Green | 4.6% acs.org |
| BSQ-DMAC | Emitter | Sky-Blue (492 nm) | 4.94% nih.gov |
An exploration of the optoelectronic applications of this compound and its related isomers reveals its role as a versatile building block in advanced materials. The benzothiadiazole core, particularly the more extensively studied 2,1,3-benzothiadiazole (BTD) isomer, is a potent electron-accepting unit used in the molecular design of organic light-emitting diodes, solar cells, and transistors polyu.edu.hk. Research into the 1,2,3-benzothiadiazole isomer, also known as benzo[d] nih.govrsc.orgmdpi.comthiadiazole (isoBTD), is emerging, with studies highlighting its potential in dye-sensitized solar cells and as a precursor for novel photoluminescent materials nih.govmdpi.comdoaj.org. This article will focus on the specified applications of the this compound structure and its derivatives, drawing context from the broader benzothiadiazole family where necessary.
Future Research Directions and Outlook
Development of Novel Regioselective Synthesis and Derivatization Routes
While classical methods for the synthesis of benzothiadiazoles are well-established, the future lies in the development of more efficient, sustainable, and regioselective synthetic protocols. Modern synthetic chemistry offers a powerful toolkit to achieve this, with a focus on minimizing waste and maximizing atomic economy.
Future research will likely concentrate on advanced cross-coupling reactions and direct C-H functionalization techniques. acs.orgnih.gov For instance, palladium- or copper-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations can be employed to introduce a wide array of substituents at the bromine-bearing 6-position of the benzothiadiazole core. mdpi.commdpi.com The development of visible-light-mediated catalyst-free reactions also presents a green and efficient avenue for synthesizing novel derivatives. rsc.org
A particularly promising area is the regioselective C–H functionalization of the benzothiadiazole ring itself. acs.orgnih.gov Methods like iridium-catalyzed C–H borylation can introduce boryl groups at specific positions, which can then be further functionalized, offering a direct route to previously inaccessible derivatives. acs.orgnih.gov The exploration of these modern synthetic strategies will be crucial for creating a diverse library of 6-bromo-1,2,3-benzothiadiazole derivatives with precisely controlled structures.
Table 1: Promising Regioselective Synthesis and Derivatization Strategies
| Reaction Type | Catalyst/Reagent | Potential Functionalization | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | Palladium complexes | Aryl, Heteroaryl groups | Wide substrate scope and functional group tolerance |
| Buchwald-Hartwig Amination | Palladium complexes | N-based functional groups | Formation of C-N bonds |
| C-H Borylation | Iridium complexes | Boryl groups for further derivatization | Direct functionalization of the core |
Exploration of Asymmetrically Substituted Benzothiadiazole Derivatives
The majority of research on benzothiadiazole-based materials has historically focused on symmetrically substituted molecules. However, there is a growing recognition of the unique properties that can emerge from asymmetrical designs. The presence of the bromo group at the 6-position of 1,2,3-benzothiadiazole (B1199882) provides an ideal starting point for the synthesis of such asymmetrically substituted compounds.
By selectively functionalizing the 6-position and then potentially modifying other positions on the benzothiadiazole ring, researchers can create molecules with tailored electronic and photophysical properties. mdpi.combohrium.com For example, introducing an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can lead to strong intramolecular charge transfer (ICT) characteristics. mdpi.comfao.org These ICT properties are highly desirable for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and fluorescent probes. mdpi.commdpi.com
Advanced Computational Modeling for Predictive Materials Design
The synthesis and characterization of new materials can be a time-consuming and resource-intensive process. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer a powerful and efficient way to predict the properties of novel this compound derivatives before they are synthesized in the lab. nih.govresearchgate.net
These computational methods can be used to calculate a wide range of properties, including:
Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the electronic and optical properties of a material. nih.gov
Absorption and Emission Spectra: Predicting the color and fluorescence characteristics of new compounds.
Charge Transport Properties: Assessing the potential of a material for use in electronic devices like transistors and solar cells. nih.gov
By screening a large number of virtual compounds, researchers can identify the most promising candidates for synthesis, thereby accelerating the materials discovery process. The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of benzothiadiazole-based materials.
Table 2: Key Properties of Benzothiadiazole Derivatives Predicted by Computational Modeling
| Property | Computational Method | Relevance to Application |
|---|---|---|
| HOMO/LUMO Energy Levels | DFT | Determines charge injection/extraction barriers in electronic devices |
| Electronic Band Gap | DFT | Influences the absorption and emission wavelengths |
| Intramolecular Charge Transfer | TD-DFT | Crucial for OLEDs and nonlinear optical materials |
Integration of this compound into Emerging Material Systems
The versatile nature of the this compound building block makes it an attractive candidate for incorporation into a variety of emerging material systems. Beyond its use as a standalone molecule, it can be integrated as a key component in more complex architectures to impart specific functionalities.
One exciting area of research is the use of benzothiadiazole derivatives as building blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . wikipedia.org These porous crystalline materials have shown great promise in applications such as gas storage, separation, and catalysis. wikipedia.org The directional nature of the bonds that can be formed from the benzothiadiazole core, coupled with its electronic properties, could lead to the creation of novel frameworks with unique and desirable characteristics.
Furthermore, the integration of this compound into conjugated polymers for organic solar cells and field-effect transistors continues to be a promising avenue of research. nih.gov The ability to tune the electronic properties of the polymer by incorporating the benzothiadiazole unit can lead to improved device performance.
Synergistic Approaches Combining Synthetic Chemistry and Materials Science
The future development of materials based on this compound will increasingly rely on a close collaboration between synthetic chemists and materials scientists. The design and synthesis of novel molecules must be guided by a deep understanding of the desired material properties and device physics.
This synergistic approach will involve an iterative cycle of:
Design: Using computational tools and chemical intuition to design new molecules with target properties.
Synthesis: Employing advanced synthetic methods to create the designed molecules.
Characterization: Thoroughly investigating the structural, electronic, and optical properties of the new materials.
Device Fabrication and Testing: Integrating the materials into devices and evaluating their performance.
By fostering a strong interplay between these disciplines, researchers can accelerate the development of next-generation materials with enhanced performance and novel functionalities. This collaborative effort will be essential to translate the fundamental scientific understanding of this compound and its derivatives into practical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-1,2,3-benzothiadiazole, and how are competing side reactions minimized?
- Methodological Answer : The synthesis typically involves bromination of 1,2,3-benzothiadiazole using bromine in nitric acid. Key steps include:
- Controlled bromination at 80–100°C to favor monobromination at the 6-position .
- Use of 70% nitric acid as a solvent to stabilize intermediates and suppress over-bromination or nitration by-products .
- Monitoring via TLC or GC to track reaction progression and optimize stopping points.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., downfield shifts for Br-substituted carbons) .
- IR Spectroscopy : Detect sulfur-nitrogen bonds (e.g., 1595 cm⁻¹ for C=N stretching) .
- UV-Vis : Confirm π-conjugation via absorption maxima (e.g., ~276 nm in ethanol) .
- X-ray crystallography : Resolve regioselectivity and confirm molecular packing in solid-state applications .
Q. How does the bromine substituent influence the electronic properties of benzothiadiazole derivatives?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, lowering the LUMO energy and enhancing electron affinity. This is critical for:
- Designing low-bandgap semiconductors (e.g., organic solar cells) by pairing with electron-rich units .
- Tuning charge transport properties via computational modeling (DFT) to predict HOMO/LUMO alignment .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed to avoid polybrominated by-products?
- Methodological Answer :
- Substrate pre-functionalization : Introduce directing groups (e.g., nitro) to block undesired positions .
- Kinetic control : Use dilute bromine concentrations and low temperatures to favor monobromination .
- Post-synthetic purification : Employ column chromatography or recrystallization to isolate the 6-bromo isomer .
Q. What strategies optimize Suzuki-Miyaura coupling reactions involving this compound for π-extended materials?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning to enhance reactivity .
- Solvent system : Use toluene/ethanol (3:1) with Na₂CO₃ as a base to balance solubility and reaction rate .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2–4 hours) while maintaining >85% yield .
Q. How do competing nitration and bromination pathways affect synthetic outcomes in acidic conditions?
- Methodological Answer :
- Mechanistic insight : In HNO₃, bromination (via Br⁺) dominates over nitration (via NO₂⁺) due to higher electrophilicity of Br⁺. Nitro products form via oxidation of nitroso intermediates .
- Mitigation : Limit reaction time to prevent nitration and use excess bromine to drive bromination to completion .
Q. What role does this compound play in mechanochromic materials?
- Methodological Answer :
- Aggregation-induced emission (AIE) : Bromine enhances steric hindrance, promoting twisted intramolecular charge transfer (TICT) states under mechanical stress .
- Crystallographic analysis : Compare X-ray structures of pristine vs. ground samples to correlate packing changes with emission shifts .
Critical Analysis of Contradictions
- Synthetic Routes : BenchChem () suggests fluorination steps, but peer-reviewed sources () emphasize bromination in HNO₃. Prioritize for reliability.
- Regioselectivity : identifies 4,7-dibromo derivatives as intermediates, while focuses on thienyl-substituted analogs. Contextualize based on target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
